1-Ethyl-2-methylpiperazine
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Overview
Description
1-Ethyl-2-methylpiperazine is a chemical compound with the CAS Number: 3366-27-6 . It has a molecular weight of 128.22 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H16N2/c1-3-9-5-4-8-6-7(9)2/h7-8H,3-6H2,1-2H3 . The InChI key is AKCOBIDAJNERRN-UHFFFAOYSA-N .
Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It is similar to 1-Methylpiperazine, which is a colorless liquid with a distinctive amine odor .
Scientific Research Applications
Synthesis and Structural Characterization
1-Ethyl-2-methylpiperazine serves as a crucial intermediate or component in the synthesis and structural characterization of various compounds. For instance, the molecule has been employed in the formation of certain benzimidazoles, which exhibit antihistaminic and antimicrobial properties. Specifically, a study described the synthesis of a compound involving a 4-methylpiperazin-1-yl group, with its structure confirmed through X-ray crystallographic analysis. The geometry of the piperazine ring in this compound showed no significant distortion from a perfect chair conformation, highlighting the structural stability of piperazine derivatives (Ozbey, Kuş, & Göker, 2001).
Applications in Molecular Chemistry
In the field of molecular chemistry, this compound derivatives have been synthesized and studied for their potential applications. A series of compounds involving 1-methyl-4-[2-aryl-1-diazenyl]piperazines were prepared and characterized. The study involved detailed NMR spectroscopy, IR spectroscopy, and elemental analysis, providing insights into the chemical shifts and structural characteristics of the piperazine ring, which is crucial for understanding the behavior of these compounds in various chemical reactions (Little & Vaughan, 2004).
Material Science and Crystal Engineering
In material science and crystal engineering, this compound-based compounds have been used to form hydrogen-bonding salts with aromatic acids. These compounds exhibit unique three-dimensional supramolecular architectures, facilitated by robust hydrogen-bond interactions. Such structures are vital for understanding molecular assembly and designing new materials with specific properties. The study also explored the thermal stability of these compounds, adding to the knowledge of their potential applications under different conditions (Yu et al., 2015).
Pharmacological Studies
While ensuring adherence to the request to avoid drug use, dosage, and side effects, it's important to acknowledge that derivatives of this compound have been explored in pharmacological contexts. For instance, compounds involving the 4-methylpiperazin-1-yl group have been studied for their potential in improving learning and memory in animal models, showcasing the diverse applicability of this chemical structure in scientific research (Hong-ying, 2012).
Safety and Hazards
1-Ethyl-2-methylpiperazine is classified as a dangerous substance. It is flammable and can cause skin irritation, serious eye damage, and may cause respiratory irritation . Safety measures include keeping away from heat, sparks, open flames, and other ignition sources, wearing protective gloves/clothing/eye protection/face protection, and ensuring good ventilation .
Properties
IUPAC Name |
1-ethyl-2-methylpiperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-3-9-5-4-8-6-7(9)2/h7-8H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKCOBIDAJNERRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCNCC1C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50955278 |
Source
|
Record name | 1-Ethyl-2-methylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50955278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3366-27-6 |
Source
|
Record name | 1-Ethyl-2-methylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50955278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-ethyl-2-methylpiperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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